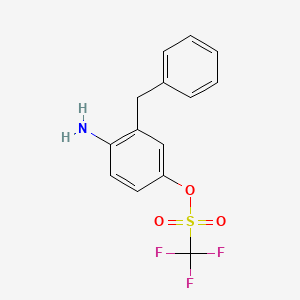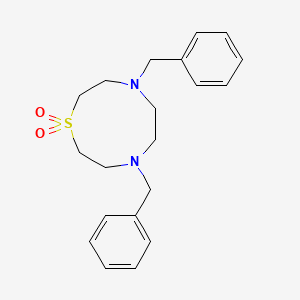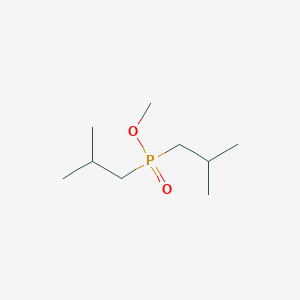
Methyl bis(2-methylpropyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(2-methylpropyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylpropyl)phosphinate typically involves the reaction of phosphorus trichloride with isobutyl alcohol in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction can be summarized as follows:
-
Reaction of phosphorus trichloride with isobutyl alcohol
PCl3+2C4H9OH→(C4H9O)2PCl+2HCl
-
Methylation
(C4H9O)2PCl+CH3OH→(C4H9O)2P(OCH3)+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis(2-methylpropyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl bis(2-methylpropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteolytic enzymes.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of methyl bis(2-methylpropyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic Acid: Similar in structure but lacks the methyl and isobutyl groups.
Phosphonates: Contain a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Methyl bis(2-methylpropyl)phosphinate is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other phosphinates, phosphonates, and phosphates.
Propiedades
Número CAS |
105865-02-9 |
|---|---|
Fórmula molecular |
C9H21O2P |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1-[methoxy(2-methylpropyl)phosphoryl]-2-methylpropane |
InChI |
InChI=1S/C9H21O2P/c1-8(2)6-12(10,11-5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
FVIXHRRKNFGLLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(=O)(CC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
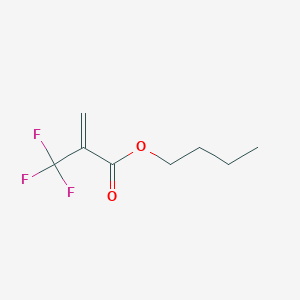

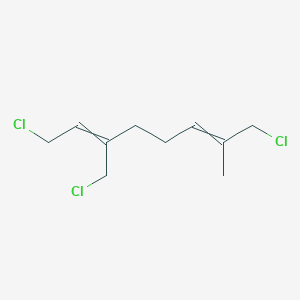
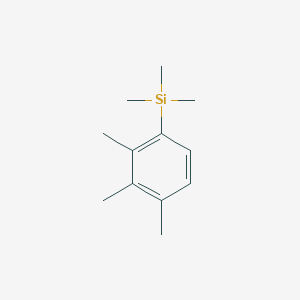
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
